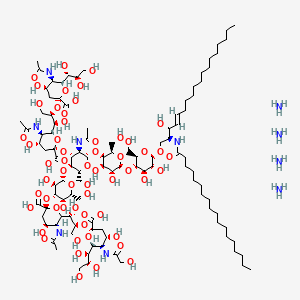
5-Chloro NNEI
Übersicht
Beschreibung
5-Chloro NNEI is an analog of the potent synthetic cannabinoid JWH 018 . It differs by having an amide linker inserted between the naphthalene and ketone groups . 5-Chloro NNEI is a derivative of NNEI that has a chloride atom added to the terminal carbon of the pentyl group .
Molecular Structure Analysis
The molecular formula of 5-Chloro NNEI is C24H23ClN2O . The InChI code is InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21 (20-12-4-5-14-23 (20)27)24 (28)26-22-13-8-10-18-9-2-3-11-19 (18)22/h2-5,8-14,17H,1,6-7,15-16H2, (H,26,28) .Physical And Chemical Properties Analysis
5-Chloro NNEI is a crystalline solid . It has a molecular weight of 390.9 . Its solubility in DMF is 3 mg/ml, in DMSO is 5 mg/ml, and in DMSO:PBS (pH 7.2) (1:2) is 0.3 mg/ml . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 532.5±30.0 °C at 760 mmHg, and a flash point of 275.9±24.6 °C .Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
5-Chloro NNEI: is utilized in forensic toxicology to identify and quantify synthetic cannabinoids in biological specimens. A sensitive quantification method has been established for its analog, 5F-NNEI, in human serum and urine, which can be adapted for 5-Chloro NNEI . This aids in the investigation of drug abuse cases, providing crucial data for legal proceedings.
Metabolite Characterization
The compound’s metabolites can be characterized in authentic urine specimens, which is essential for understanding its pharmacokinetics and potential toxicological effects. Studies have identified several metabolites produced by amide hydrolysis, defluorination, hydroxylation, carboxylation, and/or glucuronization .
Drug Abuse Research
5-Chloro NNEI is a point of study in drug abuse research due to its presence in illegal products. Understanding its effects, prevalence, and patterns of use is vital for public health and policy-making .
Chemical and Pharmaceutical Data Generation
There is a lack of chemical and pharmaceutical data for 5-Chloro NNEI, making it a subject of interest for generating new knowledge. Research in this area can contribute to the development of therapeutic agents or the identification of harmful substances .
Synthetic Cannabinoid Analysis
As a synthetic cannabinoid, 5-Chloro NNEI is analyzed to understand its structure-activity relationships. This research can lead to the discovery of new cannabinoids with potential medical applications or help in regulating its misuse .
Analytical Chemistry Method Development
The development of analytical methods for detecting 5-Chloro NNEI in various matrices is crucial for law enforcement and public health. These methods can be used to monitor its presence in the market and prevent its illicit use .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Chloro NNEI is an analog of the potent synthetic cannabinoid JWH 018 . It is a derivative of NNEI that has a chloride atom added to the terminal carbon of the pentyl group . The primary targets of 5-Chloro NNEI are likely to be the same as those of JWH 018, which are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Pharmacokinetics
A study on a related compound, 5f-nnei, has established a sensitive quantification method of 5f-nnei in human serum and urine specimens . Similar methods could potentially be used to study the pharmacokinetics of 5-Chloro NNEI.
Action Environment
The action, efficacy, and stability of 5-Chloro NNEI could potentially be influenced by various environmental factors These could include the presence of other substances, the user’s physiological state, and the method of administration.
Disclaimer: This product is intended for forensic and research applications .
Eigenschaften
IUPAC Name |
1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZREAASVMJYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180293 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800101-23-8 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro nnei | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO NNEI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of identifying 5-chloro NNEI in illegal products?
A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of 5-chloro NNEI as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.
Q2: Were there any concerns raised regarding the analytical methods used to characterize 5-chloro NNEI?
A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including 5-chloro NNEI. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




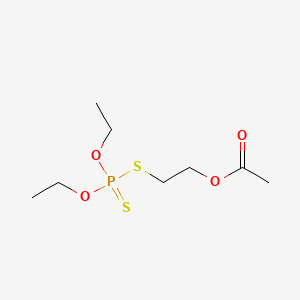
![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)
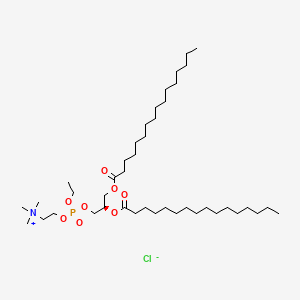
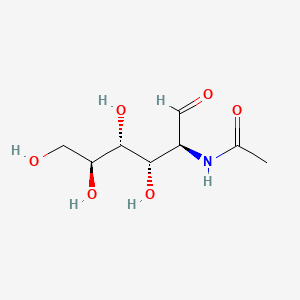




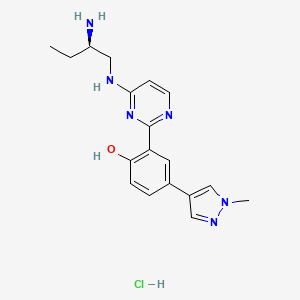

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

